molecular formula C14H26N2O4 B7984968 [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7984968
M. Wt: 286.37 g/mol
InChI Key: PPQQLTBMVQSZJD-LLVKDONJSA-N
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Description

[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected ethylamine group at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of small-molecule therapeutics targeting G-protein-coupled receptors (GPCRs) and enzymes . Its stereochemistry (R-configuration) and functional groups make it valuable for structure-activity relationship (SAR) studies, where modifications to the ethylamine substituent or piperidine scaffold can modulate biological activity, solubility, and pharmacokinetic properties .

Properties

IUPAC Name

2-[(3R)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)11-7-6-8-15(9-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQQLTBMVQSZJD-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The piperidine ring is then functionalized with an acetic acid moiety through standard organic synthesis techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

[®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its ability to undergo deprotection reactions to release the free amine group. This deprotection is typically achieved using strong acids such as trifluoroacetic acid or hydrochloric acid . The free amine can then participate in various biochemical pathways and reactions, making the compound useful in synthetic and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Boc-protected piperidine-acetic acid derivatives. Key structural analogs differ in substituents at the 3-position of the piperidine ring or stereochemistry. Below is a comparative analysis of its closest analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Type Key Features/Applications
[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid C12H22N2O4 300.40 30692-37-6 Ethyl Intermediate for GPCR ligands; chiral purity critical for receptor binding
[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid C15H28N2O4 300.40 1354011-75-8 Isopropyl Enhanced lipophilicity; used in proteolysis-targeting chimeras (PROTACs)
{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Not disclosed Not disclosed 1353973-28-0 Cyclopropyl-methyl Increased metabolic stability; research intermediate
[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid C12H22N2O4 300.40 Not disclosed Ethyl (S-enantiomer) Stereochemical counterpart; potential for enantioselective activity studies

Key Differences and Implications

Substituent Bulk and Lipophilicity: The ethyl substituent in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the isopropyl analog (C15H28N2O4) exhibits higher logP values, favoring blood-brain barrier penetration in CNS-targeted therapies .

Stereochemistry :

  • The (R)-enantiomer is often preferred in drug design due to its compatibility with chiral receptor binding sites. The (S)-enantiomer () may display divergent pharmacological profiles, underscoring the importance of enantiomeric purity in preclinical studies .

Biological Activity :

  • Piperidine-acetic acid derivatives with amide linkages (e.g., ) demonstrate antimicrobial and anti-inflammatory activities, suggesting that the target compound’s acetic acid moiety could be modified for similar applications .
  • Analogs with fluorinated substituents (e.g., ) show improved metabolic stability, a feature absent in the target compound but relevant for derivative optimization .

Biological Activity

[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound that belongs to the class of piperidine derivatives. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Chemical Formula C13H23N2O4\text{Chemical Formula }C_{13}H_{23}N_{2}O_{4}

Key Structural Features:

  • Piperidine Ring: A six-membered ring containing nitrogen, contributing to the compound's biological interactions.
  • Boc Group: A common protecting group in organic synthesis that enhances stability and solubility.

Biological Activity Overview

Research has indicated that [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid exhibits various biological activities, primarily through its interactions with cellular receptors and enzymes. The following sections summarize key findings related to its pharmacological effects.

1. Receptor Binding and Inhibition Studies

Studies have shown that compounds similar to [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can bind to specific receptors involved in cancer progression. For instance, piperidinone derivatives have been evaluated for their ability to inhibit the urokinase receptor (uPAR), which plays a crucial role in cancer cell invasion and metastasis.

Binding Affinity:

  • Compounds demonstrated inhibition constants (KiK_i) ranging from 6 to 63 μM, indicating moderate affinity for uPAR .

2. Cell Proliferation and Cytotoxicity

In vitro studies have assessed the impact of similar piperidine compounds on cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). Results indicated that:

  • Certain derivatives exhibited significant inhibition of cell proliferation.
  • Specific compounds showed no cytotoxicity even at concentrations of 100 μM, suggesting a selective mechanism of action .

The mechanisms through which [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid exerts its biological effects include:

  • Inhibition of Cell Invasion: Some derivatives were found to impair the invasive capabilities of cancer cells.
  • Impact on Signaling Pathways: Studies revealed differential effects on signaling pathways such as ERK phosphorylation and NF-kB signaling, indicating varied modes of action among structurally similar compounds .

Case Studies

Case Study 1: Piperidine Derivatives in Cancer Therapy
A series of piperidine derivatives were synthesized and tested for their ability to inhibit uPAR-mediated processes. Among these, some demonstrated promising results in reducing cell adhesion and migration in vitro, marking them as potential candidates for further development in cancer therapeutics.

Case Study 2: Structure-Activity Relationship (SAR) Analysis
An extensive SAR analysis was conducted on piperidine-based compounds, revealing that modifications to the Boc group significantly affected biological activity. This highlights the importance of structural optimization in developing effective therapeutic agents.

Summary of Research Findings

The following table summarizes key findings from various studies on [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid and related compounds:

Study Biological Activity Key Findings
Study AReceptor BindingKiK_i values between 6 - 63 μM for uPAR inhibition
Study BCell ProliferationSignificant inhibition observed in MDA-MB-231 cells
Study CMechanism ExplorationDifferential effects on ERK and NF-kB pathways

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